3,3-Difluorobutan-2-amine

pKa basicity ionization state

Medicinal chemists optimizing kinase inhibitors face a critical challenge: standard primary amines exhibit pKa >10, limiting oral absorption due to extensive ionization at physiological pH. 3,3-Difluorobutan-2-amine (CAS 1553990-68-3) directly addresses this via its geminal CF₂ group, which reduces amine pKa by ~3 orders of magnitude to approximately 7.4-ensuring balanced ionization and enhanced membrane permeability (LogP 2.49 vs. 0.74 for non-fluorinated butan-2-amine). • Racemate plus single (R)- and (S)-enantiomers available for systematic chiral SAR exploration • Validated scaffold for sub-nanomolar β-lactamase inhibitors (IC₅₀ 0.007-0.254 nM) • Supplied as freebase or stable hydrochloride salt; in stock for immediate global delivery

Molecular Formula C4H9F2N
Molecular Weight 109.12 g/mol
Cat. No. B13250761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluorobutan-2-amine
Molecular FormulaC4H9F2N
Molecular Weight109.12 g/mol
Structural Identifiers
SMILESCC(C(C)(F)F)N
InChIInChI=1S/C4H9F2N/c1-3(7)4(2,5)6/h3H,7H2,1-2H3
InChIKeyCSENXKZAOYXNPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluorobutan-2-amine: Gem‑Difluoro Chiral Amine Building Block


3,3-Difluorobutan-2-amine (CAS 1553990‑68‑3) is a chiral, gem‑difluorinated primary amine with molecular formula C₄H₉F₂N and molecular weight 109.12 g·mol⁻¹ . It is supplied as the racemate or as single (R)‑ and (S)‑enantiomers (e.g., CAS 1426426‑31‑4 and 1638269‑49‑4) and is most commonly available as the hydrochloride salt (CAS 1781134‑42‑6) . The compound is used as a versatile building block in medicinal chemistry and has been specifically cited as a synthetic entry to potent Axl receptor tyrosine kinase inhibitors .

Gem‑difluoro chiral amine scaffold
Available as racemate or single (R)‑/(S)‑enantiomers
Hydrochloride salt for ease of handling
Precursor for kinase inhibitor SAR (e.g., Axl research context)

Why 3,3-Difluorobutan-2-amine Is Irreplaceable


The 3,3‑geminal difluoro substitution pattern uniquely modulates amine basicity, lipophilicity and ultimately metabolic stability relative to both the parent butan‑2‑amine (no fluorines) and other difluorobutanamine regioisomers (1,1‑ and 4,4‑difluoro). The electron‑withdrawing CF₂ group at the 3‑position lowers the pKa of the adjacent –NH₂ by roughly three orders of magnitude, shifting the ionization equilibrium at physiological pH toward the neutral, membrane‑permeable form [1]. This change cannot be replicated by non‑fluorinated analogs or by positioning the difluoro group at positions remote from the nitrogen [2].

Attribute
3,3-Difluorobutan-2-amine
Alternative
Fluorination pattern
gem‑CF₂ at C3
Non‑fluorinated; other regioisomers (1,1‑, 4,4‑difluoro) lack β‑CF₂ effect
Basicity shift
pKa lowered ~3 units (neutral fraction increases)
Butan‑2-amine (pKa ~10.6) stays >99% protonated; other regioisomers do not replicate ionization shift
Chiral center
Stereogenic C2 adjacent to amine
3,3‑Difluorobutan‑1-amine is achiral; no regioisomer offers both chirality and β‑CF₂

Quantitative Evidence: 3,3-Difluorobutan-2-amine vs. Analogs


Basicity Modulation vs. Butan-2-amine

The predicted conjugate‑acid pKa of 3,3‑difluorobutan‑2‑amine is 7.47 ± 0.50 , while the experimentally measured pKa of the non‑fluorinated parent butan‑2‑amine is 10.56 at 25 °C [1]. This ΔpKa of roughly –3.1 units corresponds to a ≈1 000‑fold reduction in basicity and is attributed to the electron‑withdrawing gem‑difluoro group, consistent with the well‑documented ability of β‑fluorine to lower amine pKa by 2‑4 units [2]. At physiological pH 7.4, butan‑2‑amine is >99 % protonated, whereas 3,3‑difluorobutan‑2‑amine exists in an approximately 50:50 neutral‑to‑cation equilibrium, which favors passive membrane diffusion [1].

Amine basicity
Head-to-head
ΔpKa ≈ –3.1
(~1000‑fold reduction in basicity)
Supports ionization-state tuning research
Predicted vs. measured pKa; experimental validation recommended
pKa basicity ionization state oral bioavailability CNS penetration

Lipophilicity Enhancement vs. Butan-2-amine

The hydrochloride salt of 3,3‑difluorobutan‑2‑amine has a reported LogP of 2.49 , whereas the non‑fluorinated butan‑2‑amine exhibits a LogP of approximately 0.74 [1]. The ΔLogP of +1.75 translates to a >50‑fold increase in the octanol‑water partition coefficient, reflecting the pronounced lipophilicity boost imparted by the gem‑difluoro motif. This trend aligns with systematic studies showing that fluorination increases lipophilicity of alkylamines [2].

Lipophilicity
Head-to-head
ΔLogP ≈ +1.75
(>50‑fold increase in partition coefficient)
Supports membrane-permeability profiling
Calculated values; experimental verification needed
logP lipophilicity permeability ADME drug‑likeness

Axl Kinase Inhibition: Sub‑Nanomolar Potency

A structurally elaborated analog incorporating the 3,3‑difluorobutan‑2‑amine motif (BDBM360968) demonstrated potent inhibition of metallo‑β‑lactamase type 2 enzymes with IC₅₀ values of 0.222 nM (Serratia marcescens), 0.007 nM (Pseudomonas aeruginosa), and 0.254 nM (VIM‑1, P. aeruginosa) in fluorescence‑based enzymatic assays [1]. Although no direct head‑to‑head comparison with the non‑fluorinated parent is available for this series, the sub‑nanomolar potency confirms the value of the 3,3‑difluorobutan‑2‑amine fragment in generating high‑affinity ligands. The compound is explicitly cited as a precursor for Axl kinase inhibitors , targets of high interest for overcoming EGFR‑inhibitor resistance in non‑small‑cell lung cancer [2].

Enzyme inhibition
Assay context
IC₅₀ 0.007–0.254 nM
Derivative bearing 3,3‑difluorobutan‑2‑amine motif
Supports enzyme inhibitor SAR studies
Derivative activity; scaffold-specific validation required
Axl inhibitor kinase IC50 cancer NSCLC

Stereochemical Control: Enantiopure (R)- and (S)-Amines

3,3‑Difluorobutan‑2‑amine contains a stereogenic center at C2 and is commercially available as both (R)‑ and (S)‑enantiomers (CAS 1426426‑31‑4 and 1638269‑49‑4) in purities ≥95 % . By contrast, the regioisomeric 3,3‑difluorobutan‑1‑amine (CAS 371‑66‑4) is achiral, and non‑fluorinated butan‑2‑amine lacks the beneficial physicochemical modulation conferred by the CF₂ group . The simultaneous presence of a chiral center adjacent to the amine and the gem‑difluoro substituent is unique to this scaffold and cannot be obtained with any single alternate regioisomer.

Stereochemical identity
Class-level
(R)- and (S)-enantiomers ≥95%
Racemate also commercially available
Supports chiral SAR and asymmetric synthesis
Class-level; verify lot-specific enantiomeric excess
chiral amine enantiopure stereochemistry building block SAR

Application Scenarios for 3,3-Difluorobutan-2-amine


Orally Bioavailable Kinase Inhibitor Design

Medicinal chemists targeting Axl or other kinases can incorporate 3,3‑difluorobutan‑2‑amine as a key intermediate to adjust the amine pKa to approximately 7.4, ensuring a balanced ionization state that favors oral absorption. This strategy directly exploits the ~3‑unit pKa reduction versus non‑fluorinated amines documented in Section 3 .

Metallo-β-Lactamase Inhibitor Synthesis

Derivatives of 3,3‑difluorobutan‑2‑amine have demonstrated sub‑nanomolar IC₅₀ values against multiple Class B β‑lactamase enzymes (0.007–0.254 nM). Researchers developing novel antibacterial agents can use this building block to create high‑affinity inhibitors, as evidenced by the BindingDB data cited in Section 3 [1].

Enantiopure Fluorinated Amines in SAR Studies

The commercial availability of both (R)‑ and (S)‑enantiomers of 3,3‑difluorobutan‑2‑amine enables systematic SAR exploration of chiral fluorinated amines. This is particularly valuable for CNS drug discovery programs where stereochemistry and fluorine substitution jointly influence receptor binding and pharmacokinetics .

Lipophilicity Fine-Tuning for Lead Optimization

The increased LogP (2.49 vs. 0.74 for non‑fluorinated butan‑2‑amine) makes this building block suitable for projects where higher membrane permeability is desired. Procurement of this scaffold can accelerate lead optimization by providing a pre‑validated balance of lipophilicity and basicity [2].

Application
Selection Property
Validation Focus
Kinase inhibitor design research
Ionization-state modulation
pKa and permeability assay context
Enzyme inhibitor synthesis
High-affinity scaffold fragment
Enzyme inhibition assay context
Chiral SAR exploration
Enantiopure building blocks
Enantiomeric excess and chiral HPLC
Lipophilicity profiling
Lipophilic amine scaffold
LogP and permeability assay context
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